

Solid-Phase Extraction Protocol for Ambrisentan-d10: Application Notes

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Compound of Interest

Compound Name: Ambrisentan-d10

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Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of Ambrisentan and its deuterated internal standard, **Ambrisentan-d10**, from human plasma. The described method utilizes a reversed-phase C18 SPE cartridge for efficient sample cleanup and concentration prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended to offer a reliable and reproducible methodology for the bioanalysis of Ambrisentan in a research or clinical setting.

Introduction

Ambrisentan is a selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension.^[1] Accurate and precise quantification of Ambrisentan in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid-phase extraction is a widely used sample preparation technique that effectively removes interfering substances from complex matrices like plasma, thereby improving the sensitivity and robustness of subsequent analytical methods.^{[2][3]} The use of a stable isotope-labeled internal standard, such as **Ambrisentan-d10**, is essential for correcting for matrix effects and variations in extraction recovery, ensuring high-quality quantitative data.

Quantitative Data Summary

The following tables summarize typical performance data obtained using the described SPE protocol in conjunction with LC-MS/MS analysis.

Table 1: Extraction Recovery and Matrix Effect

Analyte	Mean Recovery (%)	RSD (%)	Matrix Effect (%)	RSD (%)
Ambrisentan	85.2	4.1	98.7	3.5
Ambrisentan-d10	86.1	3.8	99.1	3.2

Table 2: Calibration Curve and Linearity

Analyte	Linear Range (ng/mL)	Correlation Coefficient (r ²)
Ambrisentan	0.1 - 200	> 0.995

Table 3: Precision and Accuracy

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Ambrisentan	LLOQ	0.1	6.8	8.2	105.4
Low	0.3	5.1	6.5	102.1	
Mid	50	4.5	5.8	98.9	
High	150	3.9	5.1	101.3	

LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation.

Experimental Protocol

This protocol outlines the steps for the solid-phase extraction of Ambrisentan and **Ambrisentan-d10** from human plasma.

Materials and Reagents:

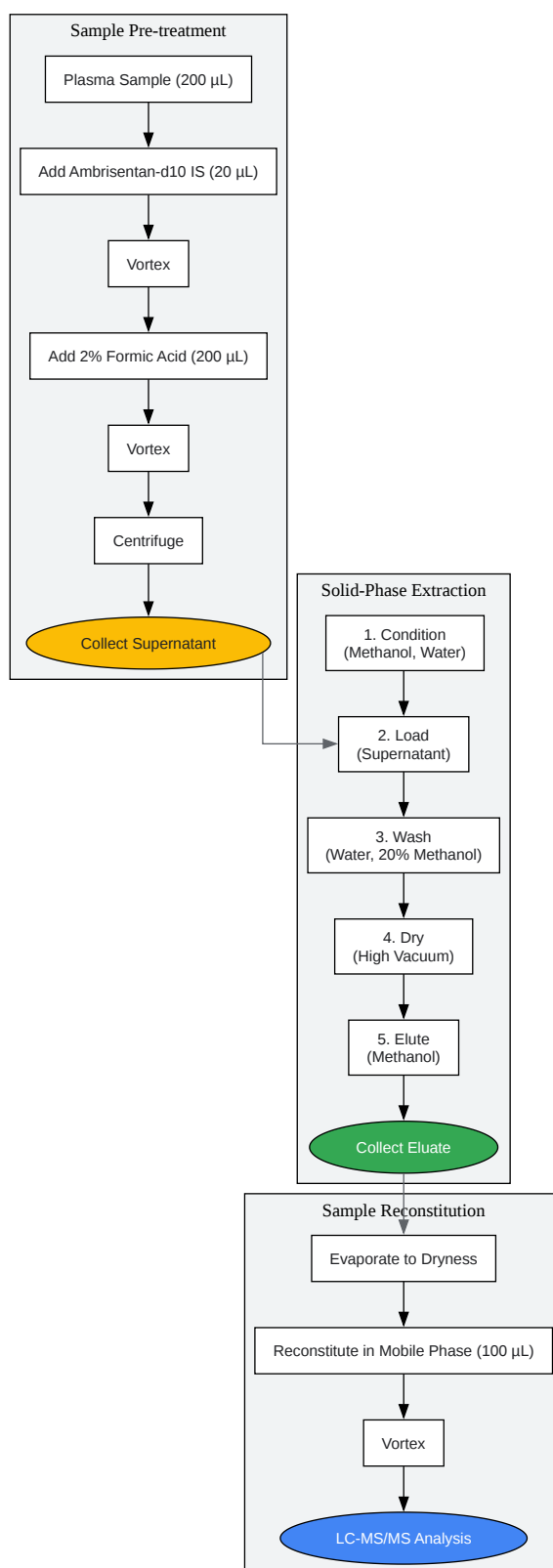
- Ambrisentan and **Ambrisentan-d10** reference standards
- Reversed-phase C18 SPE cartridges (e.g., 100 mg, 3 mL)
- Human plasma (K2-EDTA)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (88%)
- Internal Standard (IS) spiking solution: **Ambrisentan-d10** in 50:50 (v/v) methanol:water
- Centrifuge
- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Sample Pre-treatment:
 - Thaw plasma samples at room temperature.
 - Vortex mix the plasma samples for 10 seconds.
 - To 200 μ L of plasma in a microcentrifuge tube, add 20 μ L of the **Ambrisentan-d10** internal standard spiking solution.
 - Vortex for 10 seconds.
 - Add 200 μ L of 2% formic acid in water and vortex for another 10 seconds.

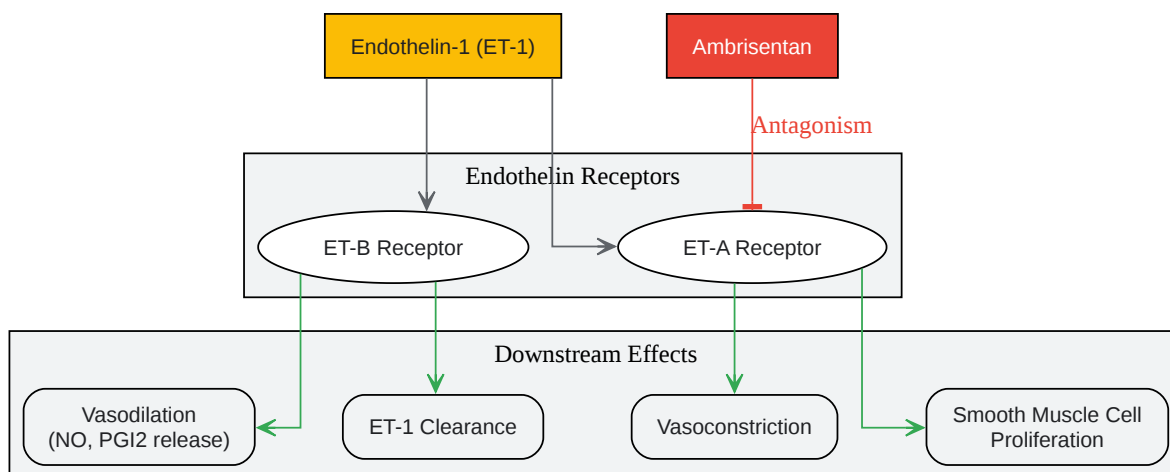
- Centrifuge at 10,000 x g for 5 minutes.
- Solid-Phase Extraction:
 - Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water under low vacuum. Do not allow the cartridge to dry.
 - Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge. Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
 - Washing:
 - Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
 - Wash the cartridge with 1 mL of 20% methanol in water to remove less retained impurities.
 - Drying: Dry the cartridge under high vacuum for 5 minutes to remove any residual wash solvents.
 - Elution: Elute Ambrisentan and **Ambrisentan-d10** from the cartridge by passing 1 mL of methanol. Collect the eluate in a clean collection tube.
- Sample Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
 - Vortex for 20 seconds to ensure complete dissolution.
 - Transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations



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Caption: Solid-Phase Extraction Workflow for **Ambrisentan-d10**.



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Caption: Ambrisentan's Mechanism of Action via the Endothelin Pathway.

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